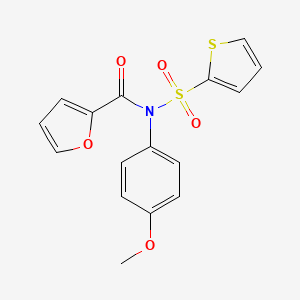
Enterocin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Enterocin is a bacteriocin synthesized by lactic acid bacteria, particularly Enterococcus species. It is a class of polyketide antibiotics effective against various foodborne pathogens, including Listeria monocytogenes and Bacillus species . This compound and its derivatives are known for their antimicrobial properties, making them valuable in food preservation and safety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of enterocin involves a complex series of reactions. The key step in its synthesis is a late-stage biomimetic reaction cascade involving two intramolecular aldol reactions . The pivotal precursor for this cascade is assembled from three readily available building blocks, with a chiral dithioacetal core fragment originating from L-arabinose .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Enterococcus strains. The initial purification process includes ammonium sulfate precipitation, acetone precipitation, and ethanol extraction with macroporous resins . Advanced techniques such as cation-exchange chromatography and gel-filtration chromatography are used to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: Enterocin undergoes various chemical reactions, including oxidation, reduction, and substitution. The key reactions in its synthesis involve aldol condensations and oxidative rearrangements .
Common Reagents and Conditions:
Reduction: The reductase EncD selectively reduces the C7 keto group during the chain elongation process.
Substitution: The enzyme EncN catalyzes the ATP-dependent transfer of the benzoate to EncC, the acyl carrier protein.
Major Products: The major product formed from these reactions is the highly oxygenated polyketide this compound, characterized by its tricyclic-caged skeleton .
Scientific Research Applications
Enterocin has a wide range of scientific research applications:
Mechanism of Action
Enterocin exerts its effects by disrupting the cell membrane potential of target bacteria, leading to cell death . It dissipates the membrane potential, causes loss of internal ATP, and exhibits bactericidal effects . The molecular targets include the bacterial cell membrane, where it forms pores that disrupt cellular processes .
Comparison with Similar Compounds
Nisin: Another bacteriocin produced by lactic acid bacteria, known for its use in food preservation.
Pediocin: A bacteriocin with similar antimicrobial properties, used in the food industry.
Lacticin: A bacteriocin with a similar mode of action, targeting the bacterial cell membrane.
Uniqueness of Enterocin: this compound is unique due to its highly oxygenated polyketide structure and its effectiveness against a broad range of pathogens . Its tricyclic-caged skeleton and the specific enzymes involved in its biosynthesis set it apart from other bacteriocins .
Properties
IUPAC Name |
2-benzoyl-1,3,8,10-tetrahydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O10/c1-30-11-7-12(31-14(23)8-11)16-20(27)9-13-18(25)21(16,28)17(22(20,29)19(26)32-13)15(24)10-5-3-2-4-6-10/h2-8,13,16-18,25,27-29H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBBEXWJRAPJIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)OC(=C1)C2C3(CC4C(C2(C(C3(C(=O)O4)O)C(=O)C5=CC=CC=C5)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[4-[4-(4-Oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]butane-1-sulfonic acid](/img/structure/B1210851.png)
![[4,5-Bis(4-methoxyphenyl)-2-thiazolyl]-(4-methyl-1-piperazinyl)methanone](/img/structure/B1210854.png)








